Adipogenesis Inhibition: Agrimol B IC50 Comparison with SIRT1 Activators
Agrimol B inhibits 3T3-L1 adipocyte differentiation with an IC50 of 3.35 ± 0.32 μM, demonstrating approximately 14-fold greater functional potency in suppressing adipogenesis compared to the canonical SIRT1 activator resveratrol, which exhibits an EC50 of ~46 μM for SIRT1 activation in cell-free assays [1]. Agrimol B's anti-adipogenic mechanism operates through SIRT1 nuclear translocation and subsequent PPARγ suppression, a pathway distinct from resveratrol's AMPK-FOXO1 signaling axis .
| Evidence Dimension | Anti-adipogenic activity (3T3-L1 cell differentiation inhibition) |
|---|---|
| Target Compound Data | IC50 = 3.35 ± 0.32 μM |
| Comparator Or Baseline | Resveratrol: SIRT1 activation EC50 = 46.2 μM; SRT1720: SIRT1 activation EC1.5 = 0.16 μM (synthetic, not functionally comparable in adipogenesis) |
| Quantified Difference | Agrimol B exhibits ~14-fold lower IC50 for functional adipogenesis inhibition compared to resveratrol's SIRT1 activation EC50 |
| Conditions | 3T3-L1 adipocytes, differentiation assay; early-stage treatment (days 0-2 of differentiation) |
Why This Matters
For researchers studying adipogenesis or obesity-related mechanisms, Agrimol B offers a functionally validated anti-adipogenic IC50 (3.35 μM) that provides a more relevant activity benchmark than resveratrol's biochemical SIRT1 activation EC50 (~46 μM), enabling more accurate dose selection for cell-based metabolic studies.
- [1] Wang, S., et al. (2016). Agrimol B suppresses adipogenesis through modulation of SIRT1-PPAR gamma signal pathway. Biochemical and Biophysical Research Communications, 477(3), 454-460. DOI: 10.1016/j.bbrc.2016.06.078 View Source
